molecular formula C12H22O B13430692 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone

Cat. No.: B13430692
M. Wt: 182.30 g/mol
InChI Key: ZNJLGWSIVLLVOP-UHFFFAOYSA-N
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Description

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone is an organic compound with the molecular formula C12H22O. It is a ketone derivative of cyclohexane, characterized by the presence of four methyl groups attached to the cyclohexane ring and an ethanone group. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,2,4,4-tetramethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing the behavior of enzymes and other biological molecules. The presence of multiple methyl groups on the cyclohexane ring can affect the compound’s steric and electronic properties, modulating its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. The presence of four methyl groups on the cyclohexane ring provides increased steric hindrance, affecting the compound’s reactivity and interactions compared to similar compounds .

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(2,2,4,4-tetramethylcyclohexyl)ethanone

InChI

InChI=1S/C12H22O/c1-9(13)10-6-7-11(2,3)8-12(10,4)5/h10H,6-8H2,1-5H3

InChI Key

ZNJLGWSIVLLVOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(CC1(C)C)(C)C

Origin of Product

United States

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